molecular formula C24H30N2O7 B4209826 1-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]-3-methoxyphenyl]ethanone;oxalic acid

1-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]-3-methoxyphenyl]ethanone;oxalic acid

Cat. No.: B4209826
M. Wt: 458.5 g/mol
InChI Key: RIHYPGATWIIWFA-UHFFFAOYSA-N
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Description

1-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]-3-methoxyphenyl]ethanone;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and an ethanone moiety. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]-3-methoxyphenyl]ethanone;oxalic acid typically involves multiple steps. One common method includes the reaction of 4-benzyl-1-piperazine with 3-methoxyphenyl ethanone under specific conditions to form the intermediate product. This intermediate is then reacted with oxalic acid to produce the final oxalate compound. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]-3-methoxyphenyl]ethanone;oxalic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the compound, altering its chemical properties .

Scientific Research Applications

1-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]-3-methoxyphenyl]ethanone;oxalic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]-3-methoxyphenyl]ethanone;oxalic acid involves its interaction with specific molecular targets. The piperazine ring and benzyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]-3-methoxyphenyl]ethanone;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalate form also influences its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

1-[4-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-methoxyphenyl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3.C2H2O4/c1-18(25)20-8-9-21(22(16-20)26-2)27-15-14-23-10-12-24(13-11-23)17-19-6-4-3-5-7-19;3-1(4)2(5)6/h3-9,16H,10-15,17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHYPGATWIIWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCN2CCN(CC2)CC3=CC=CC=C3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]-3-methoxyphenyl]ethanone;oxalic acid
Reactant of Route 2
Reactant of Route 2
1-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]-3-methoxyphenyl]ethanone;oxalic acid
Reactant of Route 3
1-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]-3-methoxyphenyl]ethanone;oxalic acid
Reactant of Route 4
Reactant of Route 4
1-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]-3-methoxyphenyl]ethanone;oxalic acid
Reactant of Route 5
1-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]-3-methoxyphenyl]ethanone;oxalic acid
Reactant of Route 6
1-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]-3-methoxyphenyl]ethanone;oxalic acid

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